molecular formula C12H10O3 B1279054 3-(Benzyloxy)-4H-pyran-4-one CAS No. 61049-67-0

3-(Benzyloxy)-4H-pyran-4-one

Cat. No. B1279054
CAS RN: 61049-67-0
M. Wt: 202.21 g/mol
InChI Key: MKMZYQOQNQAGSX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4H-pyran-4-one is a compound that belongs to the class of oxygen-containing heterocycles, specifically the 3-benzylchroman-4-ones, which are homoisoflavanones with a sixteen-carbon skeleton. These compounds are polyphenolic flavonoids that are not commonly found in nature but have been shown to possess a range of biological activities, including anti-inflammatory, antibacterial, antihistaminic, antimutagenic, antiviral, and angioprotective properties .

Synthesis Analysis

The synthesis of related 3-benzylchroman-4-ones has been reported through various methods. For instance, a one-pot, three-component synthesis of related heterocycles has been described, which involves heating a mixture of specific reactants under solvent-free conditions to yield the desired compounds in excellent yields . Another method involves a three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones to synthesize substituted 2-aminobenzo[b]pyrans . These methods highlight the versatility and efficiency of synthesizing complex heterocycles that may include the 3-(Benzyloxy)-4H-pyran-4-one structure.

Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)-4H-pyran-4-one and its analogs has been extensively studied using techniques such as X-ray crystallography, which provides detailed insights into the three-dimensional arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations complement these studies by predicting molecular geometries and electronic structures, which can be compared with experimental data . These analyses are crucial for understanding the conformational flexibility and stability of the molecules.

Chemical Reactions Analysis

The reactivity of 3-(Benzyloxy)-4H-pyran-4-one can be inferred from studies on similar compounds. For example, the presence of functional groups such as the pyrazole ring and the benzylidene moiety in related molecules suggests potential sites for electrophilic and nucleophilic attacks, as well as the possibility of forming intermolecular hydrogen bonds and π-π stacking interactions . These interactions are significant as they influence the molecular packing and stability of the compounds in the solid state.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Benzyloxy)-4H-pyran-4-one can be deduced from spectroscopic investigations (FT-IR, FT-Raman, NMR, UV-visible spectra) and thermal analysis of related compounds . These studies provide information on vibrational frequencies, molecular electrostatic potential, and thermal stability. Additionally, computational methods such as DFT and time-dependent DFT (TD-DFT) are used to calculate properties like polarizability, hyperpolarizability, and molecular electrostatic potential, which are indicative of nonlinear optical properties and reactivity .

Scientific Research Applications

Synthesis and Catalysis

  • 3-(Benzyloxy)-4H-pyran-4-one is utilized in the synthesis of various substituted phenols from pyranone precursors. It acts as an intermediate in creating a range of pronucleophiles under both conventional heating and microwave conditions (Marshall, Cable, & Botting, 2009).
  • It is also involved in the palladium-catalyzed coupling reaction for synthesizing 5-aryl-3-hydroxy-4H-pyran-4-ones, demonstrating its role in facilitating complex chemical reactions (Takao, Endo, & Horie, 1993).

Multicomponent Reactions and Heterocyclic Compounds

  • This compound is a key ingredient in the one-pot, multi-component synthesis of complex organic structures like spiro-condensed 2-amino-4H-pyrans, showcasing its versatility in organic chemistry (Grygoriv et al., 2019).
  • It plays a crucial role in eco-friendly synthesis methods, such as the development of tetrahydrobenzo[b]pyran derivatives using β-cyclodextrin as a catalyst, highlighting its applicability in green chemistry (Lu, Fu, Zhang, & Wang, 2016).

Photocatalytic Applications

  • 3-(Benzyloxy)-4H-pyran-4-one is instrumental in photocatalytic oxidative cyclization processes. This application is evident in the synthesis of compounds like benzo[f]chromen-1-ones and phenyl-4H-chromen-4-one, demonstrating its role in photochemistry (Ait‐Baziz et al., 2014).

Polysaccharide Synthesis

  • In the field of polymer chemistry, this compound is used in the chemical synthesis of polysaccharides. For instance, it contributes to creating synthetic polysaccharides with specific hydroxyl groups in their repeating units (Okada, Sumitomo, & Hishida, 1983).

properties

IUPAC Name

3-phenylmethoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMZYQOQNQAGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447664
Record name 3-benzyloxy-4-pyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4H-pyran-4-one

CAS RN

61049-67-0
Record name 3-benzyloxy-4-pyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Benzyloxy-4-pyrone is prepared from 3-hydroxy-4-pyrone as described by Spenser et al, Canadian Journal of Chemistry, 1962, 40, 1377 and has m.p. 82°-85° C. A mixture of this compound (1 g) and ethylenediamime (0.37 g) in water (12 ml) is heated under reflux for 1 hour. The reaction mixture is evaporated to dryness and the residue is treated with concentrated hydrochloric acid (12 ml) and the mixture is heated on a steam bath for 30 minutes. The excess acid and water are evaporated under reduced pressure to give a solid brown residue. This is slurried in acetone, then filtered off and recrystallised from ethanol containing a little concentrated hydrochloric acid to give 1-(2'-aminoethyl-3-hydroxypyrid-4-one in 34% yield as colourless needles, m.p. 264°-266° C., νmax (nujol) 1050, 1540, 1600, 1635 cm-1, δ(d6DMSO), 2.85 (t, 2H), 4.35 (t, 2H), 7.1 (d, 1H), 8.1 (m, 2H).
Quantity
0 (± 1) mol
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compound
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1 g
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12 mL
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Synthesis routes and methods II

Procedure details

5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (68.9 g, 280 mmol) was added to 300 mL of quinoline at 235° C. and the mixture was heated at reflux for 30 min. The mixture was cooled to room temperature and concentrated to give a residue which was purified by silica gel chromatography to give 3-(benzyloxy)-4H-pyran-4-one, 1H-NMR (CDCl3, 400 MHz) δ 7.64 (dd, J=5.6, 0.8 Hz, 1H), 7.53 (d, J=0.4 Hz, 1H), 7.39-7.28 (m, 5H), 6.40(d, J=5.6 Hz, 1H), 5.06 (s, 2H). MS (M+H)+ 203.0.
Quantity
68.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
YY Xie, Z Lu, XL Kong, T Zhou, S Bansal… - European Journal of …, 2016 - Elsevier
A range of close analogues of deferiprone have been synthesised. The group includes mono-, di- and tri-methyl-3-hydroxy-4(1H)-pyridones. These compounds were found to possess …
Number of citations: 35 www.sciencedirect.com
MD CLIFFTON - 1980 - search.proquest.com
… Synthesis_of_2-hydroxymethyl-3-benzyloxy-4H-pyran-4-one kle were interested in finding a blocking group which could be conveniently removed after the hydroxymethyl group had …
Number of citations: 3 search.proquest.com
BL Ellis, AK Duhme, RC Hider… - Journal of medicinal …, 1996 - ACS Publications
The synthesis of a range of hydroxypyranones and hydroxypyridinones with potential for the chelation of indium(III) is described. The crystal structures of two of the indium complexes …
Number of citations: 108 pubs.acs.org
R Sheng, L Tang, L Jiang, L Hong, Y Shi… - ACS chemical …, 2016 - ACS Publications
… A mixture of 3-benzyloxy-4H-pyran-4-one derivative (1a–d; 10.0 mmol), aminophenol (22 mmol), 12.5 mL of 0.38 mol/L HCl solution, and 10.0 mL of ethanol was placed in a microwave …
Number of citations: 53 pubs.acs.org
S Battah, RC Hider, AJ MacRobert… - Journal of Medicinal …, 2017 - ACS Publications
Photodynamic therapy (PDT) is a promising treatment strategy for malignant and nonmalignant lesions. 5-Aminolaevulinic acid (ALA) is used as a precursor of the photosensitizer, …
Number of citations: 28 pubs.acs.org
X Liu, C Yu, Y Yao, H Lai, X Ye, J Xu, J Guo… - European Journal of …, 2023 - Elsevier
We synthesized a series of novel pyromeconic acid-styrene hybrid compounds and measured their activities in inhibiting Aβ 1-42 self-aggregation and promoting disaggregation, and …
Number of citations: 2 www.sciencedirect.com
X Jiang, J Guo, Y Lv, C Yao, C Zhang, Z Mi… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of (3-hydroxypyridin-4-one)-coumarin hybrids were developed and investigated as potential multitargeting candidates for the treatment of Alzheimer's disease (AD) through the …
Number of citations: 26 www.sciencedirect.com

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